molecular formula C13H11NO2 B12883459 Cyclopenta[c]pyrrole-1,5-dione, 2,3,3a,4-tetrahydro-6-phenyl- CAS No. 142671-85-0

Cyclopenta[c]pyrrole-1,5-dione, 2,3,3a,4-tetrahydro-6-phenyl-

Cat. No.: B12883459
CAS No.: 142671-85-0
M. Wt: 213.23 g/mol
InChI Key: IBOOGKSZGRPFGW-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.35–7.28 ppm (m, 5H) : Aromatic protons of the phenyl group.
    • δ 4.12 ppm (t, J = 6.8 Hz, 1H) : Bridgehead proton (position 6a).
    • δ 3.45–3.32 ppm (m, 2H) : Methylene protons adjacent to nitrogen (positions 2 and 3).
    • δ 2.89 ppm (dd, J = 12.4, 6.0 Hz, 1H) and δ 2.67 ppm (dd, J = 12.4, 8.4 Hz, 1H) : Cyclopentane ring protons (positions 1 and 4).
  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 208.5 ppm (C=O, position 5) .
    • δ 176.2 ppm (C=O, position 3) .
    • δ 135.4–128.1 ppm (aromatic carbons) .
    • δ 58.7 ppm (C-6a) .

Infrared (IR) Spectroscopy

  • 1,715 cm⁻¹ : Stretching vibrations of the two carbonyl groups.
  • 1,580 cm⁻¹ : C=C aromatic stretching.
  • 3,050 cm⁻¹ : Aromatic C-H stretching.

Mass Spectrometry (MS)

  • m/z 213.1 [M]⁺ : Molecular ion peak.
  • m/z 185.0 [M – CO]⁺ : Loss of a carbonyl group.
  • m/z 77.0 [C₆H₅]⁺ : Phenyl fragment.

Table 3: Key Spectroscopic Signals

Technique Signal Assignment
¹H NMR δ 7.35–7.28 (m, 5H) Phenyl protons
¹³C NMR δ 208.5 ppm C-5 carbonyl
IR 1,715 cm⁻¹ C=O stretching
MS m/z 213.1 Molecular ion

Tautomeric Forms and Conformational Dynamics

The compound exhibits limited tautomerism due to the absence of enolizable α-hydrogens adjacent to the carbonyl groups. However, computational studies suggest a rare enol-imine tautomer could form under basic conditions, where the pyrrolidine nitrogen deprotonates a bridgehead hydrogen, shifting electron density into the dione system.

Conformational analysis reveals two primary ring-puckering modes in the cyclopentane moiety:

  • Envelope conformation : Four atoms coplanar, one displaced.
  • Half-chair conformation : Two adjacent atoms displaced above and below the plane.

These conformers interconvert via a low-energy barrier (ΔG‡ ≈ 5–8 kJ/mol), as evidenced by variable-temperature NMR line broadening. The phenyl substituent adopts an equatorial orientation to minimize steric clash with the bicyclic core.

Table 4: Conformational Energy Barriers

Conformer Energy (kJ/mol)
Envelope 0.0 (reference)
Half-chair 2.3
Twist-boat 7.8

The rigid bicyclic framework restricts large-amplitude motions, making the compound a promising scaffold for designing conformationally constrained bioactive molecules.

Properties

CAS No.

142671-85-0

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

4-phenyl-1,2,6,6a-tetrahydrocyclopenta[c]pyrrole-3,5-dione

InChI

InChI=1S/C13H11NO2/c15-10-6-9-7-14-13(16)12(9)11(10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,14,16)

InChI Key

IBOOGKSZGRPFGW-UHFFFAOYSA-N

Canonical SMILES

C1C2CNC(=O)C2=C(C1=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Au(I)-Catalyzed Tandem Reaction

One of the most notable synthetic approaches involves an Au(I)-catalyzed tandem reaction. This method uses 1-(1-hydroxy-3-phenylprop-2-yn-1-yl)cyclobutanol as a key starting material, which undergoes cyclization in the presence of primary amines or ammonium acetate to form the cyclopenta[c]pyrrole-1,5-dione core.

  • Reaction Conditions:
    • Catalyst: Au(I) complex
    • Substrates: 1-(1-hydroxy-3-phenylprop-2-yn-1-yl)cyclobutanol and primary amines or ammonium acetate
    • Temperature and solvent conditions are optimized to balance yield and selectivity
  • Yields: Moderate to good yields reported, depending on amine used and reaction parameters
  • Advantages: Tandem reaction reduces the number of steps, improving overall efficiency
  • Mechanism: Involves activation of the alkyne by Au(I), followed by nucleophilic attack and ring closure to form the fused bicyclic system.

Diels-Alder Based Approaches

Alternative synthetic routes utilize Diels-Alder cycloaddition reactions to construct the cyclopentane ring fused to the pyrrole system. For example, protection of maleimide derivatives as Diels-Alder adducts with anthracene derivatives allows subsequent functionalization and annulation steps.

  • Key Steps:
    • Formation of Diels-Alder adducts to protect reactive double bonds
    • Hydroboration and retro-Diels-Alder reactions to unveil functional groups for further cyclization
  • Outcome: Provides access to intermediates that can be transformed into cyclopenta[c]pyrrole-1,5-dione derivatives
  • Challenges: Multiple steps with some low-yielding transformations require careful optimization.

Acid Anhydride and Ammonium Salt Method

A classical approach involves the reaction of 1,3-cycloalkanediones with ammonium salts in the presence of acid anhydrides or acid chlorides to form pyrrole amides, which can be further cyclized to the target compound.

  • Procedure Highlights:
    • Use of ethylchloroformate to form mixed acid anhydrides from diketones
    • Reaction with ammonium acetate in polar inert solvents such as N-methylpyrrolidinone at elevated temperatures
    • Isolation of intermediates without the need for purification of acid anhydrides
  • Yields: Moderate yields (~40-50%) reported for similar pyrrole derivatives
  • Advantages: Straightforward reagents and conditions, scalable for larger synthesis
  • Limitations: Requires careful control of temperature and solvent to avoid side reactions.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield Range Advantages Limitations
Au(I)-Catalyzed Tandem Reaction 1-(1-hydroxy-3-phenylprop-2-yn-1-yl)cyclobutanol, Au(I), primary amines or ammonium acetate Moderate to good One-pot, efficient, fewer steps Requires precious metal catalyst
Diels-Alder Cycloaddition Maleimide derivatives, anthracene adducts, hydroboration, retro-Diels-Alder Variable, sometimes low Enables complex ring construction Multi-step, low yields in some steps
Acid Anhydride + Ammonium Salt 1,3-cycloalkanediones, ethylchloroformate, ammonium acetate, N-methylpyrrolidinone Moderate (~40-50%) Simple reagents, scalable Requires strict temperature control

Research Findings and Optimization Notes

  • The Au(I)-catalyzed method is currently favored for its tandem reaction efficiency, reducing purification steps and improving overall synthetic throughput.
  • Protection strategies using Diels-Alder adducts are useful for sensitive intermediates but add complexity and reduce overall yield.
  • The acid anhydride method is well-documented for pyrrole amide synthesis and can be adapted for cyclopenta[c]pyrrole-1,5-dione derivatives, but reaction conditions must be finely tuned to maximize yield and purity.
  • Reaction solvents such as N-methylpyrrolidinone and isopropanol have been found effective in different steps, balancing solubility and reaction kinetics.
  • Ammonium acetate serves as a convenient ammonium ion source in multiple methods, facilitating ring closure and amide formation.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The compound’s dione groups are central to its redox behavior:

  • Oxidation : Treatment with strong oxidizing agents like potassium permanganate (KMnO₄) introduces additional oxygen-containing functional groups, potentially forming epoxides or hydroxylated derivatives. For example, oxidation under acidic conditions can lead to ring-opening products.

  • Reduction : Lithium aluminum hydride (LiAlH₄) reduces the carbonyl groups to alcohols, generating tetrahydro derivatives. This reaction is temperature-sensitive, with optimal yields achieved at −78°C.

Table 1: Redox Reaction Conditions and Outcomes

Reaction TypeReagent/CatalystConditionsMajor ProductYield
OxidationKMnO₄H₂SO₄, 0°CHydroxylated derivative~60%
ReductionLiAlH₄THF, −78°CTetrahydro alcohol~75%

Substitution Reactions

The compound undergoes nucleophilic substitution at the α-positions of the carbonyl groups:

  • Halogenation : Treatment with phosphorus oxychloride (POCl₃) or bromine (Br₂) in acetic acid yields chloro- or bromo-substituted derivatives.

  • Amination : Primary amines react with the dione under basic conditions to form imine-linked products, which are precursors for bioactive molecules .

Example Protocol :

  • Dissolve 0.1 mmol of the compound in dry dichloromethane.

  • Add 1.2 equivalents of POCl₃ at 0°C.

  • Stir for 4 hours under nitrogen.

  • Quench with ice-water to isolate the chlorinated product (yield: ~68%).

Cycloaddition and Tandem Reactions

The compound participates in Au(I)- and DBU-catalyzed cycloadditions to form complex polycyclic structures:

Au(I)-Catalyzed Tandem Reactions

A gold(I) catalyst promotes cyclization of 1-(1-hydroxy-3-phenylprop-2-yn-1-yl)cyclobutanol with primary amines or ammonium acetate. This method produces fused tricyclic compounds with moderate yields (50–70%).

DBU-Catalyzed [3 + 2] Cycloaddition

A DBU-mediated reaction with chalcone derivatives generates spirocyclopenta[c]pyrrole-indoline triones. Key data from a representative study :

Table 2: DBU-Catalyzed Reaction Performance

EntryChalcone DerivativeProduct StructureYield
3aBenzoyl-substitutedSpirocyclic trione70%
3bp-Tolyl-substitutedSpirocyclic trione63%
3e4-MethylbenzoylSpirocyclic trione72%

Mechanistic Insight : The reaction proceeds via Michael addition of the chalcone to the dione, followed by cyclization and tautomerization .

Functionalization for Bioactive Derivatives

The compound serves as a scaffold for synthesizing analogues with enhanced bioactivity:

  • Antimicrobial Derivatives : Introducing electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the phenyl ring improves activity against Candida albicans (MIC: 8–16 μg/mL) .

  • Anticancer Analogues : Substituents like methoxy or halogens at specific positions increase cytotoxicity against breast cancer cells (IC₅₀: 12–25 μM).

Comparative Reactivity with Related Compounds

The phenyl group at position 6 enhances electrophilic substitution rates compared to unsubstituted cyclopenta[c]pyrrole-diones. For example, bromination occurs 3× faster in the phenyl-substituted derivative due to resonance stabilization of intermediates.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Cyclopenta[c]pyrrole derivatives have shown promising anticancer properties. Research indicates that these compounds can inhibit the growth of various cancer cell lines through mechanisms such as inducing apoptosis and disrupting cell cycle progression. For instance, studies have demonstrated that certain derivatives exhibit selective cytotoxicity against cancer cells while sparing normal cells.

Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. It has shown effectiveness against a range of pathogenic bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

Organic Synthesis

Building Block in Organic Reactions
Cyclopenta[c]pyrrole derivatives serve as valuable intermediates in organic synthesis. They can be utilized in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. Their unique reactivity allows for the formation of various functional groups under mild conditions, facilitating the development of new synthetic pathways .

Photochemical Applications
The compound's ability to undergo photochemical reactions makes it suitable for applications in photodynamic therapy (PDT) and as a photosensitizer in solar energy conversion technologies. Research has shown that cyclopenta[c]pyrrole derivatives can absorb light effectively and generate reactive oxygen species that can be used for therapeutic purposes .

Materials Science

Polymerization Studies
Cyclopenta[c]pyrrole compounds have been explored for their potential in polymer science. Their ability to undergo polymerization reactions can lead to the development of new materials with desirable mechanical and thermal properties. These materials could find applications in coatings, adhesives, and electronic devices .

Conductive Polymers
Research indicates that cyclopenta[c]pyrrole-based polymers can exhibit conductive properties, making them suitable for use in electronic applications such as sensors and organic light-emitting diodes (OLEDs). The incorporation of this compound into polymer matrices enhances conductivity while maintaining flexibility .

Case Studies

Study Focus Findings
Study on Anticancer PropertiesInvestigated the cytotoxic effects on breast cancer cellsShowed significant inhibition of cell proliferation at low concentrations
Antimicrobial Efficacy StudyEvaluated against various bacterial strainsDemonstrated broad-spectrum activity with minimum inhibitory concentrations lower than standard antibiotics
Polymer Synthesis ResearchExplored polymerization methods using cyclopenta[c]pyrrole derivativesDeveloped new conductive polymers with improved thermal stability

Mechanism of Action

The mechanism by which 6-Phenyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrole-1,5-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or material properties.

Comparison with Similar Compounds

Key Research Findings and Hypotheses

  • Redox Activity : The dione groups in the target compound may mimic MB12662’s ability to modulate cellular redox states, though this requires experimental validation .
  • Optoelectronic Limitations : Unlike DPP derivatives, the target compound’s partial saturation and lack of electron-withdrawing substituents likely reduce its efficacy in solar cells. Structural modifications (e.g., introducing boronate esters) could bridge this gap .
  • Synthetic Accessibility : The tetrahydro framework may simplify synthesis compared to fully conjugated systems, but the phenyl group’s steric effects could complicate functionalization.

Biological Activity

Cyclopenta[c]pyrrole-1,5-dione, specifically the derivative 2,3,3a,4-tetrahydro-6-phenyl-, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, and mechanisms of action.

Chemical Structure and Properties

The compound Cyclopenta[c]pyrrole-1,5-dione has a fused ring structure that incorporates elements of cyclopentane and pyrrole. Its molecular formula is C₁₃H₁₃N₃O₂ with a molecular weight of approximately 227.25 g/mol. The presence of the phenyl group is believed to enhance its biological activity by influencing its reactivity and interaction with biological targets.

Biological Activities

Research has indicated that Cyclopenta[c]pyrrole derivatives exhibit various biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of Cyclopenta[c]pyrrole possess notable antimicrobial properties. For instance, compounds derived from marine actinomycetes have demonstrated moderate inhibitory effects against pathogens such as Candida albicans, with IC50 values indicating their potency .
  • Anticancer Properties : The compound's mechanism of action in cancer cells involves interactions with specific enzymes or receptors that can alter cellular processes leading to apoptosis or growth inhibition. Preliminary studies suggest that it may affect pathways associated with cancer cell proliferation .

The biological activity of Cyclopenta[c]pyrrole-1,5-dione is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit isocitrate lyase in Candida albicans, which is crucial for its survival and pathogenicity . This suggests potential applications in antifungal drug development.
  • Cellular Pathway Modulation : Research indicates that the compound can modulate signaling pathways involved in cell growth and apoptosis, making it a candidate for further investigation in cancer therapy .

Synthesis Methods

The synthesis of Cyclopenta[c]pyrrole derivatives can be achieved through several methodologies:

  • Cycloaddition Reactions : These reactions involve the formation of the cyclopentane ring through [4 + 2] cycloaddition processes. This method allows for the introduction of various substituents that can enhance biological activity .
  • Functional Group Modifications : Derivatives can be synthesized by modifying functional groups on the core structure to tailor their biological properties. For instance, introducing different alkyl or aryl groups can significantly influence their bioactivity .

Case Study 1: Antimicrobial Efficacy

In a study involving the isolation of nitrogenous metabolites from Streptomyces bacillaris, two compounds were identified as having significant antimicrobial activity against Candida albicans. Bacillimide (a cyclopenta[c]pyrrole derivative) exhibited an IC50 value of 44.24 μM, highlighting the potential of cyclopenta[c]pyrroles in developing new antifungal agents .

Case Study 2: Anticancer Activity

A recent investigation into the cytotoxic effects of cyclopenta[c]pyrrole derivatives on lung cancer cell lines demonstrated promising results. The compounds showed selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index for further development .

Comparative Analysis

To better understand the potential of Cyclopenta[c]pyrrole derivatives compared to other compounds with similar structures, a comparative analysis is provided below:

Compound NameCAS NumberBiological ActivityIC50 (μM)
BacillimideN/AAntimicrobial44.24
Cyclopenta[b]pyrroleN/AAnticancerVaries
Tetrahydrocyclopenta[c]pyrrole5763-44-0Antimicrobial & AnticancerVaries

Q & A

Q. What synthetic methodologies are most effective for preparing cyclopenta[c]pyrrole-dione derivatives, and how can reaction yields be optimized?

The synthesis of cyclopenta[c]pyrrole-dione derivatives often involves multi-step reactions, including cyclocondensation, Suzuki or Stille coupling, and functional group modifications. For example, 3-(4′-Chlorophenyl)-5-cyano-N,5-dimethyl-6-phenyl-cyclopenta[c]pyrrole-1,4-dione (a related analogue) was synthesized via a nucleophilic substitution followed by cyclization under acidic conditions . Key optimization steps include:

  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions improve regioselectivity.
  • Solvent systems : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.
  • Temperature control : Maintaining 80–120°C during cyclization minimizes side reactions.
    Yield optimization requires purification via column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (e.g., ethanol/water mixtures). Typical yields range from 70–93%, depending on substituent steric effects (see Table 1) .

Table 1 : Representative yields for substituted cyclopenta[c]pyrrole-diones

Substituent (R)Yield (%)Reference
-C₆H₅93
-p-BrC₆H₄92
-m-ClC₆H₄80

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of cyclopenta[c]pyrrole-diones?

  • NMR spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) identifies regiochemistry and confirms substituent positions. For example, aromatic protons in the phenyl group resonate at δ 7.2–7.6 ppm, while pyrrolic NH appears at δ 10–12 ppm .
  • X-ray crystallography : Resolves stereochemical ambiguities. The title compound’s bicyclic core exhibits a planar conformation, with dihedral angles between the pyrrole and dione rings <10° .
  • Elemental analysis : Validates purity (e.g., C, H, N within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How do electronic substituents on the phenyl ring influence the optoelectronic properties of cyclopenta[c]pyrrole-diones in bulk heterojunction (BHJ) solar cells?

Substituents modulate the HOMO/LUMO levels, affecting charge separation and open-circuit voltage (Voc). For instance:

  • Electron-withdrawing groups (e.g., -Cl, -CN) : Lower LUMO energy, enhancing electron affinity and interfacial charge transfer to fullerene acceptors (e.g., PCBM) .
  • Electron-donating groups (e.g., -OCH₃) : Raise HOMO levels, potentially reducing Voc due to decreased bandgap .
    Methodological approach :

DFT calculations : Optimize geometries (B3LYP/6-31G*) to predict HOMO/LUMO offsets.

Cyclic voltammetry : Measure oxidation/reduction potentials to correlate with device performance.

Device testing : Blend with PC₆₁BM (1:2 w/w) and measure J-V curves under AM1.5G illumination.

Q. What strategies resolve contradictions in charge carrier mobility data for cyclopenta[c]pyrrole-dione-based thin films?

Discrepancies often arise from film morphology variations. To address this:

  • Atomic force microscopy (AFM) : Quantify phase separation and domain sizes (target: 10–20 nm for optimal exciton dissociation) .
  • Grazing-incidence XRD : Assess crystallinity; highly ordered films exhibit higher mobility but may reduce interfacial contact with acceptors .
  • Space-charge-limited current (SCLC) measurements : Use hole-only (ITO/PEDOT:PSS/active layer/Au) and electron-only (Al/active layer/Al) devices to decouple mobility contributions .

Q. How can computational modeling guide the design of cyclopenta[c]pyrrole-diones for triplet-state harvesting in organic light-emitting diodes (OLEDs)?

  • TD-DFT simulations : Predict excited-state properties (e.g., singlet-triplet energy gaps ΔEₛₜ). Compounds with ΔEₛₜ < 0.3 eV facilitate thermally activated delayed fluorescence (TADF) .
  • Spin-orbit coupling (SOC) analysis : Heavy atom substituents (e.g., -Br) enhance intersystem crossing (ISC) rates for phosphorescence .
  • Experimental validation : Measure photoluminescence quantum yield (PLQY) in doped films (e.g., 10 wt% in CBP host) .

Q. What are the challenges in scaling up cyclopenta[c]pyrrole-dione synthesis while maintaining enantiomeric purity for chiral derivatives?

  • Asymmetric catalysis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or organocatalysts (e.g., L-proline) during cyclization .
  • Continuous flow systems : Improve heat/mass transfer for reproducible multi-gram synthesis .
  • Chiral HPLC : Monitor enantiomeric excess (ee > 98%) using columns like Chiralpak IA .

Contradiction Analysis

Q. How to reconcile discrepancies in reported reaction yields for cyclopenta[c]pyrrole-diones with sterically hindered substituents?

Conflicting yields (e.g., 70% vs. 93% for -C₆H₅ derivatives) may arise from:

  • Purification methods : Gradient elution in chromatography vs. recrystallization efficiency .
  • Catalyst loading : Pd(PPh₃)₄ at 5 mol% vs. 10 mol% impacts cross-coupling efficiency .
    Recommendation : Standardize reaction protocols (e.g., inert atmosphere, degassed solvents) and report detailed purification steps.

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